The compound "4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid" represents a class of conformationally constrained analogues of amino acids, which are of significant interest in the field of medicinal chemistry. These compounds are designed to mimic the structure and function of amino acids while resisting metabolic degradation, thus potentially improving the pharmacokinetic properties of drug molecules2.
In medicinal chemistry, the use of tetrazoles, and by extension, cyclopenta[d]isoxazole derivatives, is prevalent due to their resistance to metabolic degradation, which can lead to improved drug efficacy and reduced side effects. The stereoselective synthesis of these compounds, as described in the literature, allows for the creation of molecules with specific configurations, which is crucial for their activity and interaction with biological targets2.
The synthetic methods for creating such compounds are also of great interest. The described regioselective 1,3-dipolar cycloaddition method provides an efficient route to the cyclopenta[d]isoxazoline framework, which is a key intermediate in the synthesis of the target compound. This method offers a significant improvement in yield compared to previous strategies, making the synthesis more practical and accessible for further research and development2.
Another application of these compounds is in the field of analytical chemistry, where they can be used in conjunction with chiral NMR solvating agents for enantiomeric discrimination. The ability to determine enantiomeric purity is crucial in the pharmaceutical industry, as the different enantiomers of a drug can have vastly different biological effects. The use of crown ether-based chiral solvating agents allows for the analysis of isoxazoline-fused β-amino acid derivatives, providing a method to assess the enantiomeric composition of these substances3.
This compound falls under the category of isoxazole derivatives, which are known for their diverse biological activities. Isoxazoles are five-membered heterocycles containing nitrogen and oxygen, making them valuable in drug discovery and development due to their ability to interact with various biological targets.
The synthesis of 4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid typically involves several steps:
Specific parameters such as temperature, solvent choice, and reaction time are critical for optimizing the yield and purity of the final product .
The molecular structure of 4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid features a bicyclic framework that includes both an isoxazole ring and a cyclopentane moiety.
The presence of both nitrogen and oxygen in the ring structure contributes to its chemical reactivity and potential interactions with biological targets .
4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid can participate in several chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
The mechanism of action for 4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid primarily involves its interaction with specific molecular targets such as enzymes or receptors:
These interactions highlight its potential therapeutic applications in neurodegenerative diseases and brain injury recovery .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 155.15 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Purity | Typically ≥95% |
These properties indicate that the compound is stable under standard laboratory conditions but may vary based on specific synthesis methods or storage conditions .
The applications of 4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid span across various scientific fields:
Research continues to explore its full potential in drug design and other applications within biochemistry and materials science .
The systematic IUPAC name for the compound is 4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid, reflecting its fused bicyclic structure comprising a cyclopentane ring and an isoxazole moiety [4] [5]. The stereochemical descriptor "3aH" denotes the bridgehead hydrogen configuration. The cyclopentane ring adopts non-planar conformations (e.g., envelope or half-chair), while the isoxazole ring is nearly planar. The carboxylic acid substituent at position 3 influences electronic properties through conjugation with the isoxazole’s nitrogen-oxygen bond. cis-fused ring junctures are typical, though crystallographic validation remains unavailable in current literature [1] [7].
The compound’s molecular formula is C₇H₉NO₃, calculated as follows:
Table 1: Elemental Composition
| Element | Atom Count | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 7 | 12.01 | 84.07 |
| Hydrogen | 9 | 1.01 | 9.09 |
| Nitrogen | 1 | 14.01 | 14.01 |
| Oxygen | 3 | 16.00 | 48.00 |
| Total | - | - | 155.15 |
The compound’s CAS Registry Number is 176909-91-4, a unique identifier for chemical databases and regulatory documentation [3] [4] [5]. Its PubChem CID (Compound Identifier) is 2760573, facilitating access to experimental and predicted property data in the PubChem repository. These identifiers are critical for sourcing the compound from suppliers like Sigma-Aldrich (Product T315710) and Santa Cruz Biotechnology (sc-317157) [1] [2].
While experimental spectral datasets are not fully published in the available sources, characteristic bands and shifts can be inferred from analogous cyclopenta[d]isoxazole derivatives:
Table 2: Predicted NMR Assignments
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Multiplicity |
|---|---|---|---|
| C3-COOH | 11.2–12.5 | 170–175 | Singlet |
| C3a-H | 3.2–3.8 | 55–60 | Multiplet |
| C6a-H | 3.0–3.5 | 58–62 | Multiplet |
| C4/C5/C6 | 1.8–2.5 | 25–35 | Multiplet |
| Isoxazole C5 | - | 155–160 | - |
O=C(C1=NOC2C1CCC2)O [4] OC(=O)C1=NOC2CCCC12 [4] InChI=1S/C7H9NO3/c9-7(10)6-4-2-1-3-5(4)11-8-6/h4-5H,1-3H2,(H,9,10) [4] KQTVLXDCOVTAKY-UHFFFAOYSA-N [4]These encode the bicyclic connectivity, carboxylic acid functionality, and double-bond positioning within the isoxazole ring, enabling computational modeling. No single-crystal X-ray diffraction data is publicly available for this compound. However, analogous structures (e.g., methylated derivatives like 3-Methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]isoxazole, PubChem CID 11007900) suggest a cis-fused ring system with puckered cyclopentane geometry [7]. The dihedral angle between the isoxazole and cyclopentane rings typically ranges from 5° to 15°, minimizing steric strain. Hydrogen-bonding networks involving the carboxylic acid group are anticipated in the solid state.
CAS No.: 112514-54-2
CAS No.: 154933-56-9
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5
CAS No.: